molecular formula C14H10N2OS B11860143 2-(Thiophen-2-yl)quinoline-8-carboxamide CAS No. 655222-67-6

2-(Thiophen-2-yl)quinoline-8-carboxamide

Cat. No.: B11860143
CAS No.: 655222-67-6
M. Wt: 254.31 g/mol
InChI Key: XYQVHTQDWKHRPX-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)quinoline-8-carboxamide is a heterocyclic compound that features a quinoline core substituted with a thiophene ring and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both quinoline and thiophene moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)quinoline-8-carboxamide typically involves the condensation of quinoline derivatives with thiophene carboxylic acid derivatives. One common method is the reaction of quinoline-8-carboxylic acid with thiophene-2-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)quinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(Thiophen-2-yl)quinoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the thiophene ring can interact with protein active sites. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)quinoline-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    2-(Thiophen-2-yl)quinoline-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the quinoline ring.

    2-(Thiophen-2-yl)quinoline-8-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.

Uniqueness

2-(Thiophen-2-yl)quinoline-8-carboxamide is unique due to the specific positioning of the carboxamide group at the 8-position of the quinoline ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

655222-67-6

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

2-thiophen-2-ylquinoline-8-carboxamide

InChI

InChI=1S/C14H10N2OS/c15-14(17)10-4-1-3-9-6-7-11(16-13(9)10)12-5-2-8-18-12/h1-8H,(H2,15,17)

InChI Key

XYQVHTQDWKHRPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=CS3

Origin of Product

United States

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